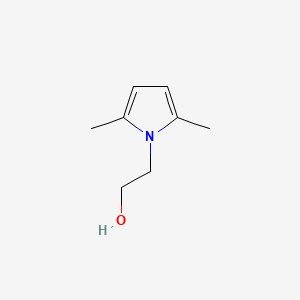

1-(2-羟乙基)-2,5-二甲基吡咯

概述

描述

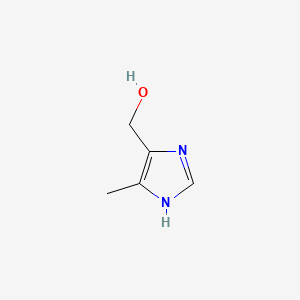

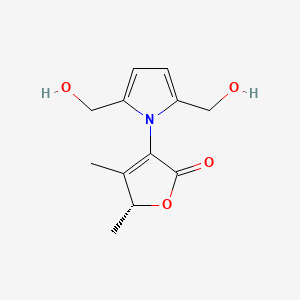

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is a chemical compound that has been studied for its potential applications in various fields. It belongs to the class of organic compounds known as pyrroles, characterized by a five-membered aromatic ring structure.

Synthesis Analysis

The synthesis of derivatives of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole can be achieved through various methods, including the Mannich reaction, which is used for synthesizing conducting polymers (Kim & Elsenbaumer, 1998).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been explored in detail. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonds and weak C—H⋯π contacts (Stapf et al., 2022).

Chemical Reactions and Properties

Pyrrole derivatives, including those similar to 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole, undergo various chemical reactions. For instance, the reaction of 1-hydroxyalkyl-3,5-dimethylpyrazole ligands with platinum(II) derivatives demonstrates the cleavage of the N(pz)C(sp3) bond, highlighting the chemical reactivity of these compounds (Boixassa et al., 2003).

科学研究应用

1. Interactions with Ionic Liquids

- Application : The compound 1-(2-hydroxyethyl)-3-methylimidazolium, a hydroxyl-functionalized ionic liquid, has been studied for its interactions with water, methanol, and dimethyl sulfoxide (DMSO) .

- Method : Density functional calculations were used to investigate these interactions .

- Results : It was found that the cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms .

2. Preparation of Pharmaceutical Compounds

- Application : Hydroxyalkyl substituted piperazines, such as 1-Piperazineethanol, are used in the preparation of pharmaceutical compounds .

- Method : These compounds are used as intermediates in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .

- Results : The specific outcomes would depend on the particular pharmaceutical compound being synthesized .

3. Biomedical Applications of pHEMA

- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility . It elicits a minimal immunological response from host tissue making it desirable for different biomedical applications .

- Method : This polymer has been widely applied in ophthalmic applications, bone tissue regeneration, wound healing, and cancer therapy (stimuli and non-stimuli responsive systems) .

- Results : The specific outcomes would depend on the particular application. For example, in ophthalmic applications, it’s used for contact lenses and ocular drug delivery .

4. Use in Contact Lenses

- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is used in the manufacture of soft contact lenses .

- Method : In air, the non-polar methyl side of pHEMA turns outward, making the material brittle and easy to grind into the correct lens shape. In water, the polar hydroxyethyl side turns outward and the material becomes flexible .

- Results : The use of pHEMA has revolutionized the contact lens industry, providing a material that is both comfortable for the wearer and easy to work with in the manufacturing process .

5. Use in Cell Culture

- Application : pHEMA is commonly used to coat cell culture flasks to prevent cell adhesion and induce spheroid formation, particularly in cancer research .

- Method : The cell culture flasks are coated with pHEMA, which prevents cells from adhering to the surface and encourages them to form spheroids .

- Results : This technique is particularly useful in cancer research, where it allows for the study of cancer cell behavior in a three-dimensional environment .

6. Hydrogels for Biomedical Applications

- Application : Hydroxyethyl acrylate is used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .

- Method : The hydrogels are synthesized by polymerization using hydroxyethyl acrylate as a raw material .

- Results : The specific outcomes would depend on the particular application. For example, in wound dressings, the hydrogel can provide a moist environment conducive to wound healing .

7. Emulsion Polymers

- Application : Hydroxyethyl acrylate is used to make emulsion polymers along with other monomers .

- Method : The resultant resins are used in various applications .

- Results : The specific outcomes would depend on the particular application. For example, the resins could be used in coatings, adhesives, sealants, and other materials .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYOJNLKFSXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232499 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

CAS RN |

83662-06-0 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83662-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

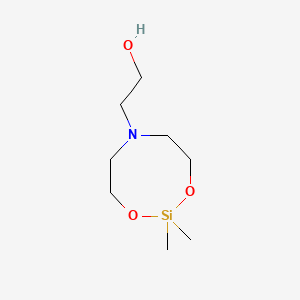

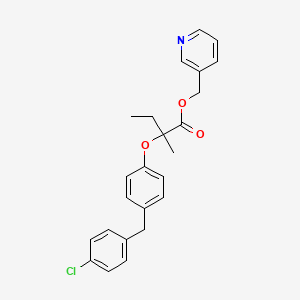

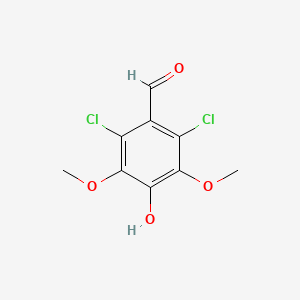

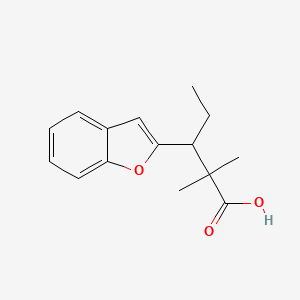

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)